

# Preliminary Technical Overview on the Therapeutic Potential of LQ23

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Compound of Interest		
Compound Name:	LQ23	
Cat. No.:	B15136801	Get Quote

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### Introduction

**LQ23** is a small molecule identified as a selective and potent inhibitor of CDC2-like kinase 2 (CLK2), a member of the serine/threonine kinase family. CLK kinases are known to play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. By modulating the activity of CLK2, **LQ23** presents a potential therapeutic avenue for diseases where aberrant splicing or inflammation are key pathological features. Emerging data suggests **LQ23** exhibits anti-inflammatory properties and may have therapeutic potential in osteoarthritis.

### **Quantitative Data Summary**

The following table summarizes the available quantitative data for LQ23's biological activity.



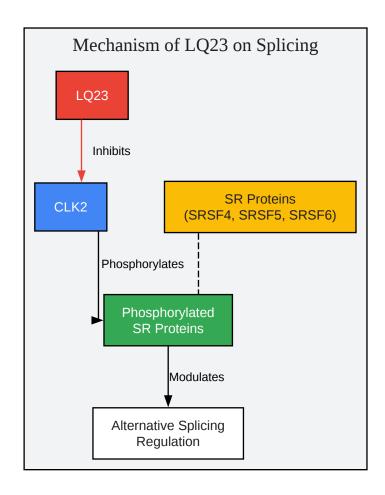
Parameter	Target/System	Value	Notes
IC50	CDC2-like kinase 2 (CLK2)	1.4 nM	In vitro kinase assay. [1]
IC50	CHIR99021- stimulated Wnt- signaling	2.9 μΜ	Cell-based assay in HEK-293T cells.[1]
Effective Dose (in vivo)	Osteoarthritis Rat Model	1.5 μg/kg	Single intra-articular injection.[1]

# **Mechanism of Action & Signaling Pathways**

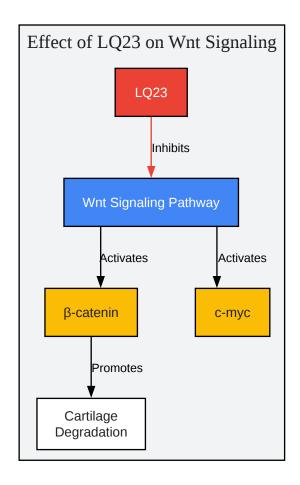
**LQ23**'s primary mechanism of action is the direct inhibition of CLK2. This inhibition leads to downstream effects on cellular signaling and gene expression, primarily through the modulation of mRNA splicing and the Wnt signaling pathway.

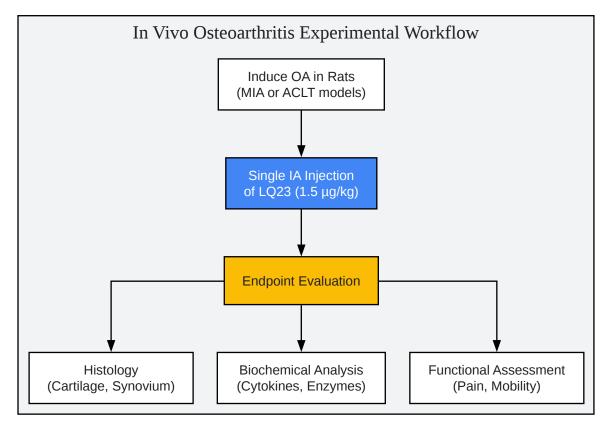
 CLK2-Mediated Splicing Regulation: CLK2 phosphorylates SR proteins (e.g., SRSF4, SRSF5, SRSF6), which are essential components of the spliceosome. Phosphorylation of SR proteins is critical for their localization to nuclear speckles and their function in splice site selection. By inhibiting CLK2, LQ23 reduces the phosphorylation of these SR proteins, thereby altering the splicing of various genes.[1]













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### References

- 1. medchemexpress.com [medchemexpress.com]
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